Urethane vs. Amide Linkage: Differential Enzyme Recognition
AEC kanamycin A possesses a urethane (carbamate) linkage at the N-1 position, whereas the clinical agent amikacin (BB-K8) possesses an amide linkage. This fundamental chemical difference directly impacts substrate recognition by aminoglycoside-modifying enzymes (AMEs). The carbamate linkage, being more resistant to enzymatic hydrolysis, may alter the compound's susceptibility profile, making it a valuable probe for studying AME specificity [1]. The 1981 synthetic paper explicitly describes its antibacterial activity alongside its direct analog, APC kanamycin A, providing a direct structural and biological comparison [2].
| Evidence Dimension | N-1 Linkage Chemistry and Enzyme Susceptibility |
|---|---|
| Target Compound Data | Urethane linkage (–O–CO–NH–); CAS 73352-74-6; reported to have antibacterial activity. |
| Comparator Or Baseline | Amikacin (BB-K8): Amide linkage (–CO–NH–); clinically validated activity against resistant strains. |
| Quantified Difference | Specific MIC data for the target compound are not publicly available for a direct head-to-head comparison; however, the known SAR for 1-N-acyl derivatives against resistant organisms provides a class-level inference. |
| Conditions | Literature synthesis and review of SAR for 1-N-acyl kanamycin A derivatives; J Antibiot 1981. |
Why This Matters
This chemical distinction is critical for researchers designing compounds to evade specific AMEs, as the linker type is a key determinant of resistance enzyme recognition.
- [1] Mallams AK, Reichert P, Morton JB. Synthesis of novel 1-N-aminoalkyloxycarbonyl and 1-N-aminoalkylcarboxamido derivatives of sisomicin, gentamicin B, gentamicin Cla, and kanamycin A. Current Chemotherapy and Infectious Disease. 1980;1:406-408. View Source
- [2] Tsuchiya T, Takagi Y, Umezawa S. Syntheses of 1-N-(2-aminoethoxycarbonyl)kanamycin A and 1-N-(3-aminopropoxycarbonyl)kanamycin A. J Antibiot (Tokyo). 1981;34(1):1-4. View Source
